molecular formula C21H24N4O3S B11986448 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11986448
M. Wt: 412.5 g/mol
InChI Key: OVXZTDAJWBEPDI-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C21H24N4O3S and a molecular weight of 412514 This compound is known for its unique structural features, which include a benzimidazole moiety, a dimethoxyphenyl group, and an acetohydrazide linkage

Preparation Methods

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: The synthesis begins with the preparation of the benzimidazole moiety. This is typically achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Acetohydrazide Linkage: The next step involves the reaction of the sulfanyl-benzimidazole derivative with an acetohydrazide compound.

    Condensation with the Dimethoxyphenyl Group: Finally, the acetohydrazide derivative is condensed with a 3,4-dimethoxyphenyl aldehyde under basic conditions to form the desired product.

Chemical Reactions Analysis

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group in the acetohydrazide linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential. It is being explored for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: While not widely used in industrial applications, the compound’s unique properties make it a subject of interest for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The dimethoxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

    N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide: This compound has a similar structure but contains a pyrazine ring instead of a benzimidazole moiety.

    N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-thiophenecarbohydrazide: This compound features a thiophene ring in place of the benzimidazole moiety.

    N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide: This compound includes a pyridine ring instead of the benzimidazole moiety.

The uniqueness of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide lies in its combination of a benzimidazole moiety with a dimethoxyphenyl group and an acetohydrazide linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H24N4O3S/c1-5-25-17-9-7-6-8-16(17)22-21(25)29-13-20(26)24-23-14(2)15-10-11-18(27-3)19(12-15)28-4/h6-12H,5,13H2,1-4H3,(H,24,26)/b23-14+

InChI Key

OVXZTDAJWBEPDI-OEAKJJBVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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